molecular formula C8H14O2 B154467 2-Ethoxy-4-methyl-3,4-dihydropyran CAS No. 10138-44-0

2-Ethoxy-4-methyl-3,4-dihydropyran

Cat. No. B154467
CAS RN: 10138-44-0
M. Wt: 142.2 g/mol
InChI Key: FYICJILYYFSSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-methyl-3,4-dihydropyran is a chemical compound that belongs to the family of pyran derivatives. It is commonly used in scientific research as a reagent and a building block for the synthesis of various organic compounds.

Scientific Research Applications

2-Ethoxy-4-methyl-3,4-dihydropyran has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is commonly used as a building block for the synthesis of pyran-containing compounds, which exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Additionally, 2-Ethoxy-4-methyl-3,4-dihydropyran is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction. Additionally, it can undergo various functional group transformations, such as oxidation, reduction, and substitution reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran. However, it has been reported to exhibit low toxicity in animal studies. Additionally, it has been used as a flavoring agent in the food industry, which suggests its safety for human consumption.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of various organic compounds. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran. One area of research could focus on the development of new synthetic methods for the preparation of 2-Ethoxy-4-methyl-3,4-dihydropyran and its derivatives. Additionally, the biological activities and mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran could be studied to identify potential therapeutic applications. Furthermore, the use of 2-Ethoxy-4-methyl-3,4-dihydropyran in the development of new materials, such as polymers and catalysts, could also be explored.
Conclusion
In conclusion, 2-Ethoxy-4-methyl-3,4-dihydropyran is a versatile building block for the synthesis of various organic compounds. It has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran are not well understood. However, it has been reported to exhibit low toxicity in animal studies. The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture. There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran, such as the development of new synthetic methods, the study of its biological activities and mechanism of action, and its use in the development of new materials.

Synthesis Methods

The synthesis of 2-Ethoxy-4-methyl-3,4-dihydropyran involves the reaction of 4-methyl-3-penten-2-one with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.

properties

CAS RN

10138-44-0

Product Name

2-Ethoxy-4-methyl-3,4-dihydropyran

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-ethoxy-4-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3

InChI Key

FYICJILYYFSSLQ-UHFFFAOYSA-N

SMILES

CCOC1CC(C=CO1)C

Canonical SMILES

CCOC1CC(C=CO1)C

Other CAS RN

10138-44-0

Origin of Product

United States

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